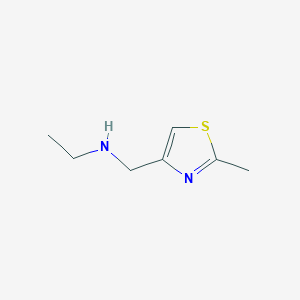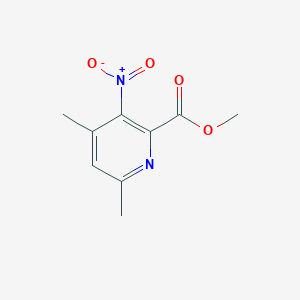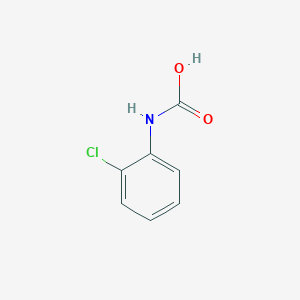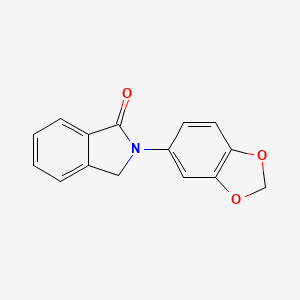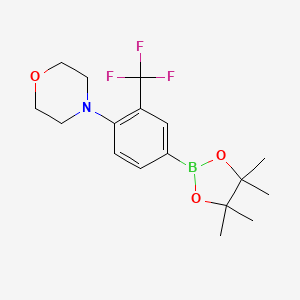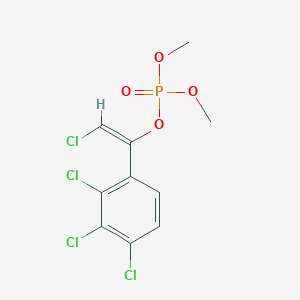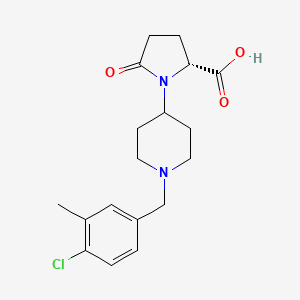
(R)-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chloro-3-methylbenzyl group and a pyrrolidine-2-carboxylic acid moiety, making it a unique structure for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the 4-Chloro-3-methylbenzyl Group: This step involves a nucleophilic substitution reaction where the piperidine ring is reacted with 4-chloro-3-methylbenzyl chloride under basic conditions.
Formation of the Pyrrolidine-2-carboxylic Acid Moiety: This can be synthesized through a series of reactions including amide formation and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, ®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of polymers and other materials to enhance their performance.
作用机制
The mechanism of action of ®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
Uniqueness
®-1-(1-(4-Chloro-3-methylbenzyl)piperidin-4-YL)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both piperidine and pyrrolidine rings. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
属性
分子式 |
C18H23ClN2O3 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H23ClN2O3/c1-12-10-13(2-3-15(12)19)11-20-8-6-14(7-9-20)21-16(18(23)24)4-5-17(21)22/h2-3,10,14,16H,4-9,11H2,1H3,(H,23,24)/t16-/m1/s1 |
InChI 键 |
MUTPEQFHUCTKOM-MRXNPFEDSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)N3[C@H](CCC3=O)C(=O)O)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)N3C(CCC3=O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



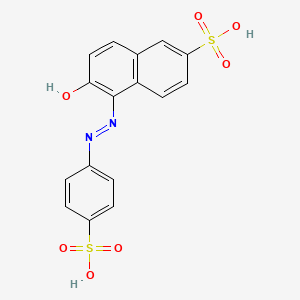
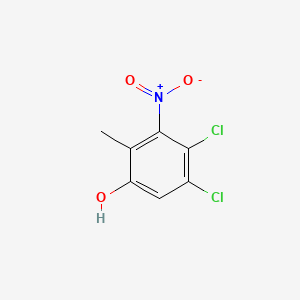

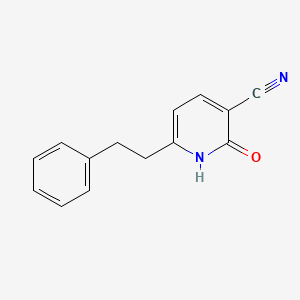
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

